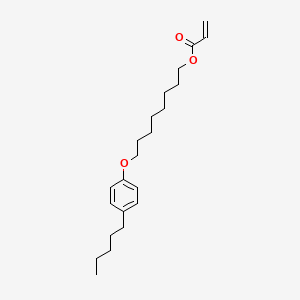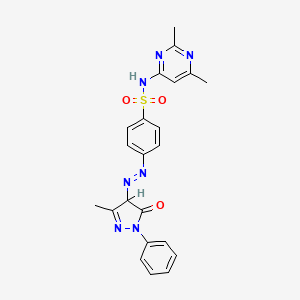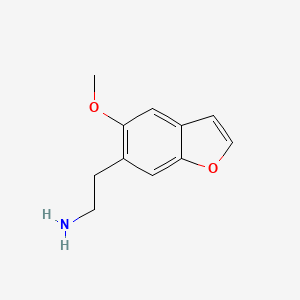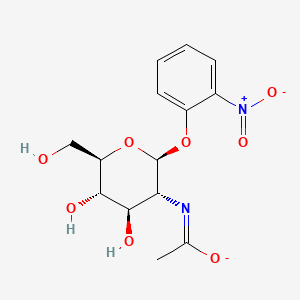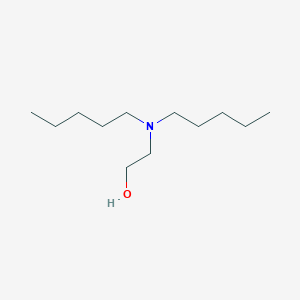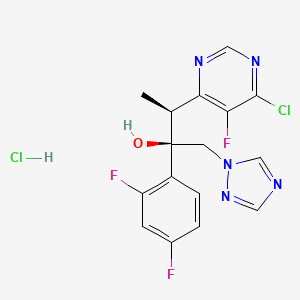
(2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol is an organic compound belonging to the class of cyclitols and derivatives. This compound features a cyclohexane ring with multiple hydroxyl groups and an amino group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol typically involves multi-step organic reactions. One common method includes the reduction of corresponding keto or aldehyde precursors followed by amination and hydroxylation steps. The reaction conditions often require specific catalysts, temperature control, and pH adjustments to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as chromatography for purification and spectroscopic methods for quality control.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different cyclohexane derivatives.
Substitution: The amino group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or water, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while substitution reactions can produce a wide range of amide compounds.
Scientific Research Applications
(2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on its structure and the biological context. It may also participate in signaling pathways, influencing cellular processes and metabolic functions.
Comparison with Similar Compounds
Similar Compounds
- (1S,2S,3R,6S)-6-amino-4-(hydroxymethyl)cyclohex-4-ene-1,2,3-triol
- (1S,2S,3R,6S)-4-ethyl-6-(hydroxymethyl)cyclohexane-1,2,3-triol
Uniqueness
(2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and industrial applications.
Properties
Molecular Formula |
C7H15NO4 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
(2S,3R)-4-amino-6-(hydroxymethyl)cyclohexane-1,2,3-triol |
InChI |
InChI=1S/C7H15NO4/c8-4-1-3(2-9)5(10)7(12)6(4)11/h3-7,9-12H,1-2,8H2/t3?,4?,5?,6-,7+/m1/s1 |
InChI Key |
GSQYAWMREAXBHF-GEXFLCLWSA-N |
Isomeric SMILES |
C1C(C([C@@H]([C@@H](C1N)O)O)O)CO |
Canonical SMILES |
C1C(C(C(C(C1N)O)O)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


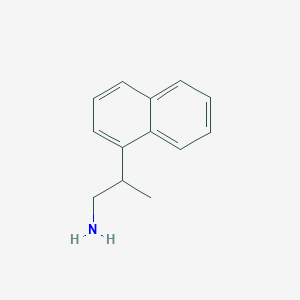
![4-bromo-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12813838.png)
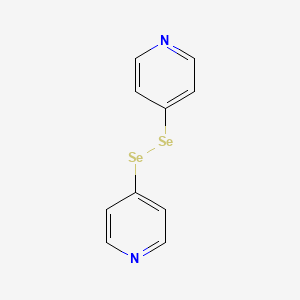
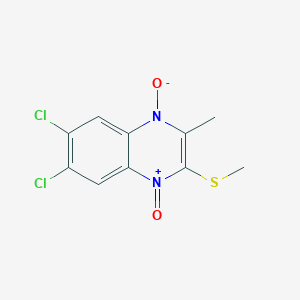
![Pyridinium, 1-[[2-carboxy-8-oxo-7-[(2-thienylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, (6R-trans)-](/img/structure/B12813855.png)
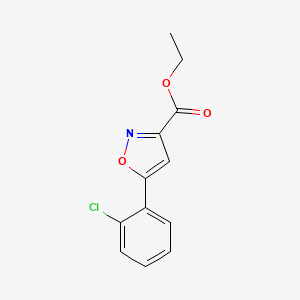
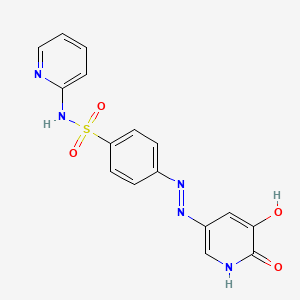
![N2,1-dimethyl-1H-benzo[d]imidazole-2,5-diamine](/img/structure/B12813886.png)
